molecular formula C12H15Cl2NO B5740818 2,5-dichloro-N-(1-ethylpropyl)benzamide

2,5-dichloro-N-(1-ethylpropyl)benzamide

Cat. No. B5740818
M. Wt: 260.16 g/mol
InChI Key: ILXZGYUXYFSXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(1-ethylpropyl)benzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the P2X7 receptor, which is a type of ion channel that is involved in various physiological and pathological processes.

Mechanism of Action

2,5-dichloro-N-(1-ethylpropyl)benzamide acts as a competitive antagonist of the P2X7 receptor, which is a type of ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it causes the channel to open and allow the influx of calcium and other ions into the cell. 2,5-dichloro-N-(1-ethylpropyl)benzamide binds to the P2X7 receptor and prevents ATP from binding, thereby blocking the channel and preventing the influx of calcium and other ions.
Biochemical and Physiological Effects
2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the inhibition of P2X7 receptor-mediated cell death, and the inhibition of P2X7 receptor-mediated cytokine release. These effects have been observed in various cell types, including immune cells, cancer cells, and neurons.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(1-ethylpropyl)benzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it useful for studying the role of this receptor in various disease models. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to its use. 2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to have off-target effects on other ion channels, which can complicate its use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-(1-ethylpropyl)benzamide and the P2X7 receptor. One area of research is the development of more potent and selective P2X7 receptor antagonists, which could have therapeutic applications in various diseases. Another area of research is the study of the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2,5-dichloro-N-(1-ethylpropyl)benzamide in combination with other drugs or therapies could have synergistic effects and improve treatment outcomes.
Conclusion
In conclusion, 2,5-dichloro-N-(1-ethylpropyl)benzamide is a potent and selective antagonist of the P2X7 receptor that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 2,5-dichloro-N-(1-ethylpropyl)benzamide and the P2X7 receptor has the potential to lead to new therapies for various diseases and improve our understanding of the role of this receptor in physiological and pathological processes.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(1-ethylpropyl)benzamide involves several steps, starting with the reaction of 2,5-dichloroaniline with ethyl propiolate to form 2,5-dichloro-N-ethylprop-2-ynylaniline. This intermediate is then reacted with benzoyl chloride to form 2,5-dichloro-N-(benzoyl)-N-ethylprop-2-ynylaniline, which is then reduced with lithium aluminum hydride to form 2,5-dichloro-N-(1-ethylpropyl)benzamide.

Scientific Research Applications

2,5-dichloro-N-(1-ethylpropyl)benzamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and cancer. 2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to be a potent and selective antagonist of the P2X7 receptor, and has been used to study the role of this receptor in various disease models.

properties

IUPAC Name

2,5-dichloro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-7-8(13)5-6-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXZGYUXYFSXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(pentan-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.